N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic small molecule featuring three distinct structural motifs:
- An oxazole-4-carboxamide core, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.
- A pyrazine-2-carboxamido substituent, which contributes to π-π stacking interactions and enhances solubility.
- An N-acetylsulfamoylphenyl group, a sulfonamide derivative associated with antimicrobial and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHZPOLYBPFTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining sulfonamide, oxazole, and pyrazine moieties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- Oxazole-Pyrazine Hybrids (e.g., PA3): Exhibit potent antimicrobial activity, particularly with electron-withdrawing substituents (e.g., fluorine) .
- Sulfonamide Derivatives (e.g., 12c, 10): Demonstrate diverse bioactivities, including ion channel modulation and enzyme inhibition, depending on the attached functional groups .
Inference for Target Compound :
- A plausible synthesis involves coupling pyrazine-2-carboxamide with oxazole-4-carboxylic acid, followed by sulfonamide functionalization using acetyl chloride.
Hypothesized Activity of Target Compound :
- The pyrazine-oxazole core may confer antimicrobial activity (as in PA3), while the sulfonamide group could enable enzyme inhibition (e.g., carbonic anhydrase or urease). Synergistic effects are plausible but require validation.
Physicochemical Properties and Stability
Table 4: Physicochemical Data for Related Compounds
Prediction for Target Compound :
- Melting Point : ~180–220°C (typical for sulfonamides).
- Solubility: Moderate in polar solvents (DMSO, methanol) due to pyrazine’s polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
